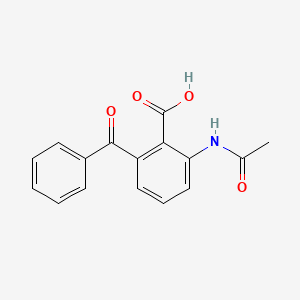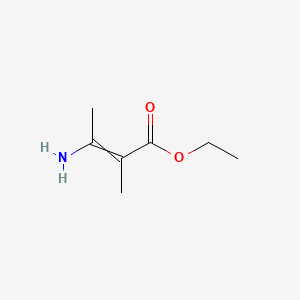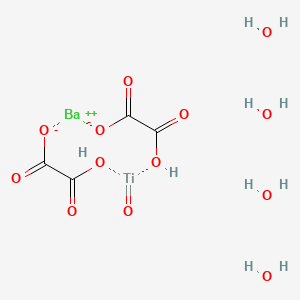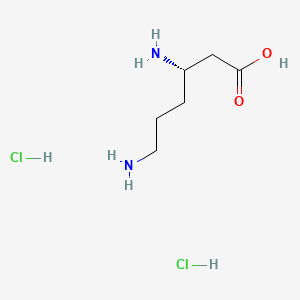
5-Bromo-2-butoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-butoxy-3-methylpyridine is a chemical compound with the CAS Number: 1261895-63-9 . It has a molecular weight of 244.13 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-butoxy-3-methylpyridine is1S/C10H14BrNO/c1-3-4-5-13-10-8 (2)6-9 (11)7-12-10/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
5-Bromo-2-butoxy-3-methylpyridine is a liquid at room temperature . It has a molecular weight of 244.13 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-butoxy-3-methylpyridine, focusing on six unique fields:
Pharmaceutical Development
5-Bromo-2-butoxy-3-methylpyridine is often explored in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic agents. Its unique structure allows for the creation of compounds that can interact with biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling. Its bromine atom can participate in cross-coupling reactions, facilitating the creation of diverse organic compounds used in various chemical industries .
Material Science
In material science, 5-Bromo-2-butoxy-3-methylpyridine is used in the synthesis of novel materials with specific properties. These materials can be applied in the development of advanced polymers, coatings, and nanomaterials, which are essential for various technological applications .
Agricultural Chemistry
Research in agricultural chemistry utilizes this compound to develop new agrochemicals, such as pesticides and herbicides. Its chemical properties allow for the design of molecules that can effectively target pests and weeds, improving crop yields and agricultural productivity .
Environmental Science
In environmental science, 5-Bromo-2-butoxy-3-methylpyridine is studied for its potential role in the degradation of pollutants. Its reactivity can be harnessed to break down harmful substances in the environment, contributing to cleaner air and water .
Chemical Biology
Chemical biology applications involve using this compound to probe biological systems. It can be used to label or modify biomolecules, helping scientists understand biological processes at a molecular level. This can lead to insights into cellular functions and the development of new diagnostic tools .
Safety and Hazards
5-Bromo-2-butoxy-3-methylpyridine is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-butoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJJRNSIABFEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682467 |
Source


|
| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-3-methylpyridine | |
CAS RN |
1261895-63-9 |
Source


|
| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)



![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)




![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)
![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)
![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

